(+/-)-β-Hydrastine-d3
Description
Overview of (+/-)-β-Hydrastine-d3 in Scientific Investigations
This compound is the deuterated form of β-hydrastine, a naturally occurring alkaloid found in the goldenseal plant (Hydrastis canadensis). bioaustralis.comwikipedia.org Hydrastine (B1673436) itself exists as a mixture of stereoisomers. bioaustralis.com The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium (B1214612). This isotopic labeling makes this compound a powerful tool for a range of research applications, particularly in pharmacokinetic and metabolic studies. pharmaffiliates.com
The primary application of this compound is as an internal standard in quantitative analyses. Its distinct mass allows it to be easily differentiated from the non-deuterated β-hydrastine in complex biological samples using mass spectrometry. sigmaaldrich.com This enables researchers to accurately measure the concentration of β-hydrastine and its metabolites, providing crucial data for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgnih.gov
Recent research has focused on the role of β-hydrastine isomers in various biological activities. bioaustralis.com For instance, (-)-β-hydrastine has been shown to inhibit the activity of certain enzymes. nih.gov The availability of deuterated standards like this compound is critical for the rigorous investigation of these properties.
Interactive Data Tables
Below are interactive tables summarizing key information about the compounds mentioned in this article.
Table 1: Compound Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| (+/-)-β-Hydrastine | C21H21NO6 | 383.39 | 60594-55-0 |
| This compound | C21H18D3NO6 | 386.41 | 1346598-42-2 |
| (-)-β-Hydrastine | C21H21NO6 | 383.39 | 118-08-1 |
| (+)-Hydrastine | C21H21NO6 | 383.4 | 29617-43-4 |
| Berberine | C20H18NO4+ | 336.36 | 2086-83-1 |
| Canadine | C20H21NO4 | 339.38 | 522-97-4 |
Properties
CAS No. |
1346598-42-2 |
|---|---|
Molecular Formula |
C21H21NO6 |
Molecular Weight |
386.418 |
IUPAC Name |
(3R)-6,7-dimethoxy-3-[(5S)-6-(trideuteriomethyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m0/s1/i1D3 |
InChI Key |
JZUTXVTYJDCMDU-ORDZOMCNSA-N |
SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 |
Synonyms |
(3S)-rel-6,7-Dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-6-(methyl-d3)-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-1(3H)-isobenzofuranone; (+/-)-Hydrastine-d3; |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated β Hydrastine Analogs
Strategies for Deuterium (B1214612) Incorporation
The introduction of deuterium into the β-hydrastine scaffold can be achieved through various methods, targeting specific sites within the molecule. These strategies range from late-stage functionalization to the use of deuterated building blocks early in the synthesis.
The N-methyl group of the tetrahydroisoquinoline core is a common site for metabolic N-demethylation. researchgate.net Introducing deuterium at this position can significantly alter metabolic pathways. The synthesis of an N-trideuteromethyl analog (β-Hydrastine-d3) can be accomplished via several established methods.
A primary approach involves the methylation of the corresponding nor-alkaloid (N-demethyl-β-hydrastine) using a trideuteromethylating agent. Nor-hydrastine can be obtained through demethylation of natural hydrastine (B1673436) using reagents like cyanogen bromide (von Braun reaction) or chloroformates. researchgate.net The subsequent N-methylation is then performed with a deuterated reagent.
Common deuterated methylating agents include:
Trideuteroiodomethane (CD₃I) : A widely used and effective reagent for the Sₙ2 alkylation of secondary amines to introduce the -CD₃ group. wikipedia.org
Deuterated Dimethyl Sulfate (B86663) ((CD₃)₂SO₄) : Another powerful methylating agent that can be used for this transformation.
Deuterated Formaldehyde (CD₂O) and a Reducing Agent : Reductive amination using deuterated formaldehyde followed by reduction with a standard reagent like sodium cyanoborohydride constitutes a classic method. Alternatively, formic acid can be used as the reductant in the Eschweiler-Clarke reaction.
Modern catalytic methods offer milder and more efficient alternatives. For instance, iridium-catalyzed N-methylation using deuterated methanol (CD₃OD) as the deuterium source provides a direct and atom-economical route. researchgate.net Photocatalytic methods have also been developed for the N-methylation of amines, which can be adapted for deuteration. nih.gov
Table 1: Comparison of N-Methyl Deuteration Methods
| Method | Deuterating Agent(s) | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Classical Alkylation | CD₃I, K₂CO₃ | Acetonitrile (B52724), reflux | High yield, reliable | Stoichiometric waste, reagent cost |
| Reductive Amination | CD₂O, NaBH₃CN | Methanol, acidic pH | Mild conditions | Potential for over-alkylation |
| Catalytic Methylation | CD₃OD, Ir-catalyst | Toluene, heat | Atom-economical, green | Catalyst cost and sensitivity |
| DMSO-based | DMSO-d₆, Formic Acid | High temperature (150°C) | Inexpensive reagents | Harsh conditions, broad scope |
Introducing deuterium at one of the chiral centers of β-hydrastine (C-1 or C-9) requires stereoselective methods. A common strategy involves the asymmetric reduction of a prochiral precursor with a deuterated reducing agent.
For instance, the synthesis could proceed through a 3,4-dihydroisoquinolinium salt intermediate. The reduction of the C=N bond of this salt using a deuterated hydride source, such as sodium borodeuteride (NaBD₄), would introduce a deuterium atom at the C-1 position. While this specific reduction on a simple salt is not inherently stereoselective and would produce a racemic mixture of the deuterated product, the use of chiral catalysts can achieve enantioselectivity.
Catalytic asymmetric transfer hydrogenation is a powerful tool for such transformations. Using a chiral transition metal catalyst (e.g., based on Ruthenium or Iridium) with a deuterium donor like 2-propanol-d₈ can facilitate the highly enantioselective reduction of imines, providing chiral deuterated amines. organic-chemistry.org This approach could be adapted to an appropriate imine precursor of β-hydrastine to install deuterium stereoselectively.
Table 2: Reagents for Stereoselective Deuteration
| Reagent/System | Target Site | Stereocontrol | Description |
|---|---|---|---|
| Sodium Borodeuteride (NaBD₄) | C-1 | Low (without chiral auxiliary) | Reduces dihydroisoquinolinium salt intermediate to introduce deuterium at C-1. |
| Chiral Catalyst + Deuterium Donor | C-1 | High | Asymmetric transfer hydrogenation of an imine precursor using donors like isopropanol-d₈. |
| Imine Reductases (IREDs) | C-1 | High | Biocatalytic reduction of an imine precursor can provide excellent enantioselectivity. nih.govwhiterose.ac.uk |
Total Synthesis of Deuterated Phthalide (B148349) Isoquinoline (B145761) Alkaloids
The total synthesis of the core structure allows for the incorporation of deuterium at various positions by using appropriately labeled precursors. Recent advances in synthetic strategies provide efficient pathways to the phthalide isoquinoline skeleton.
A highly efficient strategy for constructing the phthalide tetrahydroisoquinoline skeleton of β-hydrastine involves an acid-catalyzed epoxide ring-opening/transesterification cascade cyclization. nih.govresearchgate.net This methodology has been successfully applied to the total synthesis of (±)-β-hydrastine and its enantiomers. rsc.org
The synthesis starts with a highly functionalized stilbene derivative, which is first converted to an epoxide. Treatment of this epoxide with an acid, such as trifluoroacetic acid (TFA), triggers a cascade reaction. This involves a 6-exo epoxide ring-opening by the nitrogen atom, followed by an intramolecular transesterification to form the lactone ring, ultimately yielding the complete β-hydrastine skeleton in a single step with high diastereoselectivity. researchgate.net
To synthesize a deuterated analog using this method, one would start with a deuterated stilbene precursor. For example, deuterium atoms can be incorporated into the aromatic rings of the starting materials (e.g., a deuterated benzaldehyde or phenylacetic acid derivative) used to construct the stilbene. These deuterium labels would be carried through the epoxidation and subsequent cascade cyclization, resulting in a deuterated β-hydrastine scaffold.
The synthesis of enantiomerically pure deuterated analogs can be achieved by integrating asymmetric methodologies into the total synthesis. The epoxide ring-opening cascade strategy can be rendered enantioselective by employing an asymmetric epoxidation step. rsc.org
Using a chiral catalyst, such as the Shi ketone catalyst, allows for the highly enantioselective epoxidation of the stilbene precursor. This chiral epoxide then undergoes the acid-catalyzed cascade cyclization. The stereochemistry established during the epoxidation step directs the formation of a specific enantiomer of the deuterated β-hydrastine. This approach provides a powerful method for accessing optically pure, deuterated phthalide isoquinoline alkaloids. rsc.org
Precursor-Based Deuteration Routes
This strategy involves the synthesis and use of deuterated starting materials that are incorporated early in the synthetic sequence. The deuterium atoms are then carried through multiple steps to the final product. This is often the most efficient way to introduce deuterium into complex molecules, especially at positions not amenable to late-stage exchange or functionalization.
For the synthesis of (+/-)-β-Hydrastine-d3, a precursor-based approach could involve:
Using deuterated aromatic building blocks : For instance, a deuterated version of meconin or a deuterated phenylethylamine derivative could be used in a classical synthesis approach. These deuterated precursors can be prepared through methods like acid-catalyzed H/D exchange or by quenching a Grignard reagent with heavy water (D₂O). youtube.com
Incorporation into a known total synthesis : The total synthesis of hydrastine reported by Falck and co-workers involves an intramolecular Passerini reaction. wikipedia.org A deuterated isocyanide or a deuterated opianic acid derivative could be employed in this synthesis to generate the deuterated target molecule. beilstein-journals.org
This approach offers precise control over the location and number of deuterium atoms incorporated into the final structure, making it a versatile strategy for preparing specifically labeled analogs.
Catalytic Hydrogen-Deuterium Exchange Reactions for β-Hydrastine Derivatives
The introduction of deuterium into bioactive molecules such as β-hydrastine, a phthalideisoquinoline alkaloid, is a critical strategy in pharmaceutical research to enhance pharmacokinetic profiles. While direct studies on the catalytic hydrogen-deuterium (H-D) exchange of β-hydrastine are not extensively documented in publicly available literature, significant insights can be drawn from methodologies applied to structurally related tetrahydroisoquinoline and protoberberine alkaloids. These analogous compounds share key structural motifs with β-hydrastine, making the catalytic H-D exchange reactions a highly pertinent and powerful tool for the synthesis of their deuterated analogs.
Catalytic H-D exchange offers a direct and efficient method for deuterium incorporation, often proceeding with high regioselectivity and deuterium incorporation levels. Transition metal catalysts, particularly those based on iridium and rhodium, have demonstrated considerable efficacy in activating C-H bonds for deuteration in N-heterocyclic compounds.
Research on analogous tetrahydroisoquinoline scaffolds has shown remarkable efficiency in deuterium incorporation. For instance, studies have reported up to 95% deuterium incorporation at the C-4 position of certain tetrahydroisoquinolines mdpi.com. This high level of selectivity is crucial for creating specific deuterated analogs for metabolic studies.
Further investigations into the deuteration of a range of N-heterocycles have highlighted the utility of iridium catalysts. The use of an air-stable iridium catalyst, such as [IrCl(COD)(IMes)], in conjunction with a deuterium source like methanol-d4 and a base, typically sodium methoxide (NaOMe), has proven effective. This system has been shown to achieve high levels of deuteration, ranging from 84% to 95%, across various N-heterocyclic substrates nih.gov. The presence of the base is often crucial for enhancing the efficiency of the deuteration process nih.gov. Mechanistically, it is proposed that the reaction proceeds through the formation of iridium-deuteride species that subsequently engage in C-H activation and deuterium transfer nih.gov.
The general approach for such catalytic H-D exchange reactions involves dissolving the substrate in a deuterated solvent, which also acts as the deuterium source, in the presence of a suitable transition metal catalyst and often a basic co-catalyst. The reaction mixture is then typically stirred at a specific temperature for a period sufficient to achieve the desired level of deuterium incorporation.
While the specific application of these catalytic systems to this compound requires empirical validation, the successful deuteration of closely related alkaloids provides a strong basis for the development of synthetic methodologies for deuterated β-hydrastine analogs. The data from these related studies can be summarized to predict potential outcomes for β-hydrastine deuteration.
| Catalyst System | Substrate Type | Deuterium Source | Base | Deuterium Incorporation (%) | Reference |
|---|---|---|---|---|---|
| Iridium-based catalyst | Tetrahydroisoquinoline | Methanol-d4 | Not specified | 95 (at C-4) | mdpi.com |
| [IrCl(COD)(IMes)] | N-Heterocycles | Methanol-d4 | NaOMe | 84-95 | nih.gov |
| Rhodium-based catalyst | Protoberberine Alkaloids | Not specified in search results | Not specified in search results | Data not available in search results |
Advanced Analytical Characterization and Quantification of +/ β Hydrastine D3
Role as an Internal Standard in Quantitative Bioanalysis
In the realm of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the use of a stable isotopically labeled (SIL) internal standard is considered the gold standard. nih.gov (+/-)-β-Hydrastine-d3, as a deuterated analog of β-hydrastine, serves this purpose by closely mimicking the chemical and physical properties of the analyte, β-hydrastine. nih.gov Its key advantage lies in its ability to compensate for variability during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response. biopharmaservices.com The co-elution of the analyte and the SIL internal standard under chromatographic separation ensures that they experience similar conditions, leading to more accurate and precise quantification. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
The development of a robust LC-MS/MS method is crucial for the accurate quantification of β-hydrastine using this compound as an internal standard. The process involves the optimization of several parameters to achieve high sensitivity, selectivity, and throughput.
Chromatographic Separation: The primary goal of the liquid chromatography step is to separate the analyte and internal standard from other matrix components to minimize ion suppression or enhancement. This is typically achieved using a reversed-phase column with a gradient elution of mobile phases, such as acetonitrile (B52724) and water with additives like formic acid to improve peak shape and ionization efficiency.
Mass Spectrometric Detection: Tandem mass spectrometry provides high selectivity and sensitivity for quantification. The instrument is typically operated in the positive ion electrospray ionization (ESI) mode. The optimization of MS parameters includes selecting the appropriate precursor and product ions for both the analyte and the internal standard, as well as optimizing collision energy and other source parameters. For hydrastine (B1673436), the molecule can be visualized as consisting of an isoquinoline (B145761) ring system and a phthalide (B148349) ring system, which can cleave at the C1-C9 bond during collision-induced dissociation (CID), producing characteristic fragments. researchgate.net
A typical set of optimized LC-MS/MS parameters for the analysis of hydrastine is presented in the interactive table below.
| Parameter | Condition |
| Chromatography | |
| Column | C18 reversed-phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Hydrastine) | m/z 384.1 |
| Product Ion (Hydrastine) | m/z 190.1 |
| Precursor Ion (this compound) | m/z 387.1 |
| Product Ion (this compound) | m/z 193.1 |
This data is illustrative and based on typical method development for similar compounds.
High-Resolution Mass Spectrometry (HR-MS) for Accurate Quantification
High-resolution mass spectrometry (HRMS) offers several advantages for quantitative bioanalysis over traditional tandem quadrupole mass spectrometry. biocompare.comlcms.cz HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of ions with very high accuracy and resolution. biocompare.com This capability allows for the differentiation of the analyte signal from background interferences with very similar nominal masses, leading to improved selectivity and reduced matrix effects. thermofisher.com
In the context of quantifying β-hydrastine with this compound, HRMS can provide greater confidence in the results, especially in complex biological matrices. thermofisher.com The high resolving power can separate the analyte peak from isobaric interferences, which might not be possible with a unit-resolution instrument. thermofisher.com Furthermore, HRMS allows for the collection of full-scan data, which can be retrospectively analyzed for metabolites or other compounds of interest without the need for re-injection. lcms.cz
Validation of Analytical Methods for Research Applications
The validation of an analytical method is essential to ensure its reliability and reproducibility for its intended purpose. gavinpublishers.comresearchgate.net The validation process involves evaluating several key parameters to demonstrate that the method is accurate, precise, and specific for the quantification of the analyte in the given biological matrix. gavinpublishers.com
Specificity and Sensitivity in Complex Biological Matrices
Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, and concomitant medications. gavinpublishers.com In LC-MS/MS analysis, specificity is achieved through a combination of chromatographic retention time and the specific mass transitions of the analyte and internal standard. The absence of interfering peaks at the retention time of the analyte in blank matrix samples demonstrates the specificity of the method.
Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. researchgate.net For a study on hydrastine in human serum, an LLOQ of 0.1 ng/mL was achieved. nih.govresearchgate.net
The table below presents typical validation results for a bioanalytical method for hydrastine, which would be similar for its deuterated analog.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity | r² ≥ 0.99 | 0.999 |
| Lower Limit of Quantification (LLOQ) | Accuracy: 80-120%, Precision: ≤20% | 0.1 ng/mL |
| Intra-day Accuracy | 85-115% (except LLOQ) | 97.9% - 96.2% |
| Intra-day Precision (%CV) | ≤15% (except LLOQ) | 2.4% - 3.3% |
| Inter-day Accuracy | 85-115% (except LLOQ) | 99.9% - 98% |
| Inter-day Precision (%CV) | ≤15% (except LLOQ) | 7.1% - 6.5% |
| Recovery | Consistent and reproducible | 82.4% - 96.2% |
Data adapted from a study on hydrastine in human serum. nih.govresearchgate.net
Interlaboratory Reproducibility and Standard Referencing
Interlaboratory reproducibility, also known as ruggedness, is a measure of the method's ability to produce consistent results when performed by different analysts, in different laboratories, and with different instruments and reagents. This is a critical aspect of method validation, especially for methods that are intended to be used in multiple locations or for regulatory submissions.
Standard referencing involves the use of certified reference materials (CRMs) to ensure the accuracy and traceability of the measurements. The use of well-characterized reference standards for both the analyte and the internal standard is essential for obtaining reliable quantitative data.
Spectroscopic Analysis of Deuterated β-Hydrastine
The introduction of deuterium (B1214612) atoms into the β-hydrastine molecule results in predictable changes in its spectroscopic properties, which can be used to confirm the identity and purity of this compound.
Mass Spectrometry: The most obvious change is in the mass spectrum. The molecular weight of this compound will be three mass units higher than that of the non-deuterated compound. This mass shift is readily detectable by both low- and high-resolution mass spectrometry and is the basis for its use as an internal standard in MS-based quantification. The fragmentation pattern in MS/MS will also show a corresponding mass shift in the fragments containing the deuterium labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the signals corresponding to the protons that have been replaced by deuterium will be absent. This provides a direct confirmation of the location of the deuterium labels within the molecule. In ¹³C NMR spectroscopy, the carbons directly bonded to deuterium will show a characteristic multiplet pattern due to C-D coupling and will have a slightly different chemical shift compared to the corresponding carbons in the non-deuterated compound.
Infrared (IR) Spectroscopy: The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹). This characteristic shift in the IR spectrum can be used to confirm the presence of deuterium in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for determining the precise location of deuterium atoms in this compound. The analysis involves comparing the spectra of the deuterated compound with its non-deuterated analogue, primarily through ¹H NMR, ¹³C NMR, and direct ²H NMR spectroscopy.
In ¹H NMR spectroscopy, the substitution of a proton (¹H) with a deuteron (B1233211) (²H) results in the disappearance of the corresponding signal from the spectrum. This is because ¹H and ²H nuclei resonate at significantly different frequencies under the same magnetic field strength. huji.ac.il By assigning the proton signals in the spectrum of non-deuterated β-hydrastine, the exact position of deuterium incorporation in this compound can be identified by noting which signal is absent. The chemical shifts for the protons of (-)-β-Hydrastine have been documented, providing a reference for this analysis. acs.orgrcsi.com For instance, if the three deuterium atoms were to replace the three protons of the N-methyl group, the characteristic singlet for this group would be absent in the ¹H NMR spectrum of the deuterated compound.
¹³C NMR spectroscopy provides complementary information. Carbon atoms bonded to deuterium exhibit a characteristic multiplet signal due to C-D coupling, and their chemical shifts are slightly upfield compared to carbons bonded to protons. The coupling constant (J_CD) is also significantly smaller than the corresponding J_CH coupling.
Direct detection by ²H (Deuterium) NMR spectroscopy can also be employed. Although less sensitive than ¹H NMR, this technique would show a signal at the chemical shift corresponding to the position of the deuterium atom, confirming its location. huji.ac.il Deuterium NMR typically produces broader signals compared to proton NMR. huji.ac.il
Table 1: Representative ¹H NMR Chemical Shifts for (-)-β-Hydrastine and Expected Changes for a Hypothetical this compound (N-CD₃) Analogue. Data derived from published spectra in various deuterated solvents. acs.orgrcsi.com Absolute chemical shifts are solvent-dependent.
| Proton Assignment | Representative Chemical Shift (ppm) in Non-Deuterated β-Hydrastine | Expected Observation in ¹H NMR of this compound (N-CD₃) |
| N-CH₃ | ~2.5 (singlet) | Signal absent |
| H-1 | ~4.0 (doublet) | Signal present |
| H-9 | ~5.0 (doublet) | Signal present |
| OCH₃ | ~3.8 and ~3.9 (singlets) | Signals present |
| Aromatic Protons | 6.0 - 7.0 | Signals present |
| O-CH₂-O | ~5.9 (multiplet) | Signal present |
Mass Spectrometry Fragmentation Pattern Analysis for Deuterated Species
Mass spectrometry (MS) is a powerful tool for confirming the incorporation of deuterium in this compound and can provide information regarding the location of the isotopic labels within the molecule's structure. The analysis focuses on the mass shift of the molecular ion and the corresponding shifts in the masses of its characteristic fragment ions.
The molecular weight of non-deuterated β-hydrastine is 383.4 g/mol . caymanchem.com For this compound, the molecular ion peak (M+) in the mass spectrum would be observed at a mass-to-charge ratio (m/z) that is three units higher, reflecting the replacement of three protons with three deuterons.
The fragmentation pattern of hydrastine under collision-induced dissociation (CID) is well-characterized. researchgate.netresearchgate.net The molecule consists of two main structural moieties: an isoquinoline ring system and a phthalide ring system, connected by a C1-C9 single bond. researchgate.netresearchgate.net A primary and facile cleavage occurs at this C1-C9 bond. researchgate.netresearchgate.net This fragmentation results in a major charged fragment corresponding to the isoquinoline portion at m/z 190 and a neutral loss of the phthalide moiety. researchgate.netresearchgate.net
By analyzing the mass of this key fragment ion in the spectrum of this compound, the general location of the deuterium atoms can be determined.
If the three deuterium atoms are located on the isoquinoline portion of the molecule (e.g., on the N-methyl group), the corresponding fragment ion would appear at m/z 193.
If the deuterium atoms are situated on the phthalide portion, the fragment ion would remain at m/z 190, while the neutral loss would increase by three mass units.
This analysis allows for the differentiation of deuterated species based on which part of the molecular structure contains the isotopic labels.
Table 2: Predicted Mass-to-Charge (m/z) Ratios for the Molecular Ion and Key Fragment of this compound based on Deuterium Localization.
| Compound | Location of Three Deuterium Atoms | Predicted Molecular Ion (M⁺) m/z | Predicted Key Isoquinoline Fragment m/z |
| (+/-)-β-Hydrastine (non-deuterated) | N/A | 383 | 190 |
| This compound | Isoquinoline Moiety (e.g., N-CD₃) | 386 | 193 |
| This compound | Phthalide Moiety | 386 | 190 |
Metabolic Pathway Elucidation Utilizing Deuterated Hydrastine Analogs in Research Models
In Vitro Biotransformation Studies of Hydrastine (B1673436) using Deuterated Tracers
In vitro models, such as liver microsomes and hepatocytes, are fundamental to metabolic research. When studying the biotransformation of hydrastine, the use of a deuterated tracer like (+/-)-β-Hydrastine-d3 offers significant advantages. In a typical experiment, a biological matrix is incubated with a mixture of the unlabeled hydrastine and its deuterated analog. Subsequent analysis by high-resolution mass spectrometry (HRMS) allows for the detection of "doublets" in the mass spectrum—pairs of peaks separated by 3 mass units (due to the three deuterium (B1214612) atoms) that correspond to the unlabeled compound/metabolite and its deuterated counterpart. This signature confirms that the detected molecule is a derivative of the administered hydrastine.
Phase I metabolism introduces or exposes functional groups on a parent compound, typically through oxidation, reduction, or hydrolysis. Studies on hydrastine have revealed an extensive and complex Phase I metabolic profile. nih.govresearchgate.net The use of this compound is instrumental in confirming the identity of these metabolites in complex biological samples. Major Phase I biotransformations observed for hydrastine include O-demethylation, N-demethylation, hydroxylation, and hydrolysis of the lactone ring. nih.govresearchgate.netresearchgate.net Each of these reactions would produce a corresponding deuterated metabolite, retaining the deuterium label and allowing for its unambiguous identification.
For example, the O-demethylation of hydrastine results in a metabolite with a specific mass. The corresponding deuterated metabolite would be observed at that mass +3 Da, confirming its origin.
Table 1: Key Phase I Biotransformations of Hydrastine and Theoretical Masses for Deuterated Analogs
| Biotransformation | Description | Resulting Functional Group | Theoretical m/z of Hydrastine Metabolite | Theoretical m/z of this compound Metabolite |
|---|---|---|---|---|
| O-Demethylation | Removal of a methyl group from a methoxy (B1213986) moiety. | Hydroxyl (-OH) | 369.12 | 372.14 |
| N-Demethylation | Removal of the methyl group from the tertiary amine. | Secondary Amine (-NH) | 369.12 | 372.14 |
| Hydroxylation | Addition of a hydroxyl group. | Hydroxyl (-OH) | 399.13 | 402.15 |
| Lactone Hydrolysis | Cleavage of the lactone ring. | Carboxylic Acid (-COOH) and Alcohol (-OH) | 401.15 | 404.17 |
| Dehydrogenation | Removal of hydrogen, often following lactone hydrolysis. | Ketone (C=O) | 399.13 | 402.15 |
| Aromatization | Formation of an aromatic ring. | Aromatic System | Varies | Varies |
Note: Theoretical m/z values are for the [M+H]+ ion and are calculated based on the monoisotopic mass of the parent compound.
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which increases water solubility and facilitates excretion. For hydrastine, the primary Phase II metabolites are glucuronide and sulfate (B86663) conjugates. nih.govresearchgate.net The identification of these conjugates can be challenging due to their lability and the complexity of biological matrices.
Utilizing this compound simplifies this process. Following incubation in a system capable of Phase II reactions (e.g., hepatocytes or microsomes supplemented with co-factors like UDPGA and PAPS), analysts search for mass doublets where the mass difference corresponds to the addition of a conjugation moiety (e.g., +176 Da for glucuronidation, +80 Da for sulfation) plus the 3 Da shift from the deuterium label. This dual-signature approach provides high confidence in the characterization of Phase II conjugates.
Enzyme-Specific Metabolic Transformations
Identifying the specific enzymes responsible for a compound's metabolism is critical for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism.
The Cytochrome P450 superfamily of enzymes is a major contributor to Phase I metabolism. Research has shown that hydrastine interacts with several CYP isoforms, notably CYP3A4, CYP2D6, and CYP2C9. researchgate.net To pinpoint the contribution of each enzyme, this compound can be incubated with individual, recombinant human CYP enzymes. The formation of specific deuterated Phase I metabolites, such as hydroxylated or demethylated products, in an incubation containing only one CYP isoform provides direct evidence of that enzyme's role in the specific biotransformation.
Table 2: Cytochrome P450 Isoforms Implicated in Hydrastine Metabolism
| Enzyme | Known or Suspected Role in Hydrastine Metabolism | Method of Investigation with this compound |
|---|---|---|
| CYP3A4 | Major contributor to oxidative metabolism. | Incubation with recombinant CYP3A4 to monitor formation of specific deuterated oxidative metabolites. |
| CYP2D6 | Implicated in the metabolism of many alkaloids. | Incubation with recombinant CYP2D6 to identify its specific metabolic products. |
| CYP2C9 | Contributes to the biotransformation of hydrastine. | Incubation with recombinant CYP2C9 to confirm its role in generating specific deuterated metabolites. |
The primary Phase II reactions for hydrastine, glucuronidation and sulfation, are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. To identify the specific UGT or SULT isoforms involved, this compound and its Phase I metabolites can be incubated with a panel of recombinant UGT and SULT enzymes. The formation of a deuterated glucuronide or sulfate conjugate in the presence of a single enzyme isoform confirms its catalytic activity towards that specific substrate.
Isotope Effects in Biotransformation Research
The substitution of hydrogen with deuterium creates a heavier, more stable C-D bond compared to the C-H bond. This can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a reaction is slowed if the cleavage of this bond is the rate-limiting step in the metabolic pathway. nih.gov
In the context of hydrastine metabolism, a KIE could be observed in reactions such as O- or N-demethylation, where a C-H bond on the methyl group is cleaved. By comparing the rate of metabolite formation from hydrastine versus this compound in vitro, researchers can determine if a significant KIE exists. If the formation of a demethylated metabolite is slower for the deuterated analog, it suggests that C-H bond cleavage is a rate-limiting step in that pathway. This information provides deep mechanistic insight into the enzymatic transformation and can help predict how structural modifications at that position might influence the metabolic fate of the compound. The absence of a KIE would suggest that C-H bond cleavage is not the rate-limiting step of the reaction. nih.gov
Metabolite Identification Strategies Using Deuterated Standards
The use of stable isotope-labeled compounds, such as this compound, is a powerful strategy in the elucidation of metabolic pathways and the precise identification of metabolites. This approach leverages the subtle mass shift introduced by the deuterium atoms to distinguish between the administered compound and its metabolites from endogenous molecules, significantly enhancing the clarity and accuracy of metabolic profiling.
One of the primary applications of this compound is as an internal standard in quantitative bioanalysis. biopharmaservices.com When added to biological samples at a known concentration, it co-elutes with the unlabeled hydrastine and its metabolites during liquid chromatography (LC). In mass spectrometry (MS) analysis, the deuterated standard and the corresponding analyte will exhibit a predictable mass difference, allowing for accurate quantification by correcting for variations in sample preparation, injection volume, and ionization efficiency. nih.govnih.gov
In the context of metabolite identification, the co-administration of a deuterated and non-deuterated drug, often in a 1:1 ratio, results in a characteristic "doublet" peak in the mass spectrum for the parent drug and each of its metabolites. This doublet, with a mass difference corresponding to the number of deuterium atoms, serves as a clear and unambiguous indicator of a drug-related compound amidst the complex matrix of a biological sample.
High-resolution mass spectrometry (HRMS) plays a pivotal role in this strategy. By providing highly accurate mass measurements, HRMS can help determine the elemental composition of potential metabolites. When coupled with the information from the isotopic labeling, the confidence in the proposed molecular formula of a metabolite is substantially increased. researchgate.net
Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure of the identified metabolites. The fragmentation patterns of the deuterated and non-deuterated versions of a metabolite are compared. While the fragmentation is generally similar, the mass shift in the fragments containing the deuterium label provides crucial information about the location of the metabolic modification on the molecule. For instance, if a metabolic reaction occurs on the part of the molecule containing the deuterium label, the resulting fragment ion will retain the mass shift. Conversely, if the modification occurs on a part of the molecule that is lost during fragmentation, the resulting fragment ion will not show the mass shift. dea.gov
The known metabolic pathways of hydrastine include O-demethylation, N-demethylation, hydroxylation, reduction, and lactone hydrolysis, followed by phase II conjugation with glucuronic acid or sulfate. researchgate.net The use of this compound can aid in confirming these pathways and potentially identifying novel metabolites.
For example, in the case of O-demethylation, a metabolite peak would be observed at a mass corresponding to the loss of a methyl group from the parent hydrastine. The corresponding deuterated metabolite would also be detected with the same mass loss relative to this compound, confirming its identity. The following table illustrates the expected mass shifts for some of the known metabolites of hydrastine when using a d3-labeled standard.
| Compound | Unlabeled (m/z) | d3-Labeled (m/z) | Mass Shift (Δm/z) | Metabolic Reaction |
|---|---|---|---|---|
| β-Hydrastine | 384.14 | 387.16 | +3 | Parent Compound |
| O-desmethyl-hydrastine | 370.12 | 373.14 | +3 | O-Demethylation |
| N-desmethyl-hydrastine | 370.12 | 373.14 | +3 | N-Demethylation |
| Hydroxy-hydrastine | 400.13 | 403.15 | +3 | Hydroxylation |
| Reduced hydrastine | 386.15 | 389.17 | +3 | Reduction |
| Hydrastine-glucuronide | 560.17 | 563.19 | +3 | Glucuronidation |
Furthermore, the use of deuterated standards can help investigate the phenomenon of "metabolic switching." Deuteration at a specific site of metabolism can slow down the reaction at that position due to the kinetic isotope effect. This can lead to an increase in metabolism at alternative sites, a process known as metabolic switching. By comparing the metabolite profiles of the deuterated and non-deuterated compounds, researchers can gain insights into the flexibility of the metabolic pathways and identify secondary or minor metabolic routes that might otherwise be overlooked.
The fragmentation pattern of hydrastine in MS/MS typically involves cleavage of the bond between the isoquinoline (B145761) and phthalide (B148349) moieties. scispace.com By analyzing the fragmentation of deuterated hydrastine metabolites, the location of metabolic modifications can be pinpointed with greater accuracy. For example, if the deuterium label is on the isoquinoline part and a hydroxylation occurs on the phthalide part, the fragment corresponding to the isoquinoline moiety will retain the deuterium label, while the fragment corresponding to the hydroxylated phthalide moiety will not.
The following table provides a hypothetical example of how the fragmentation of a hydroxylated metabolite of this compound could be interpreted.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Interpretation |
|---|---|---|---|
| 403.15 (Hydroxy-hydrastine-d3) | 209.09 | [Hydroxylated Phthalide Moiety + H]+ | Hydroxylation occurred on the phthalide moiety. |
| 403.15 (Hydroxy-hydrastine-d3) | 194.10 | [Isoquinoline Moiety-d3 + H]+ | The isoquinoline moiety remains unmodified and retains the deuterium label. |
| 400.13 (Hydroxy-hydrastine) | 206.07 | [Hydroxylated Phthalide Moiety + H]+ | Fragmentation of the unlabeled metabolite confirms the mass of the hydroxylated phthalide. |
| 400.13 (Hydroxy-hydrastine) | 191.08 | [Isoquinoline Moiety + H]+ | Fragmentation of the unlabeled metabolite confirms the mass of the unmodified isoquinoline. |
Mechanistic Pharmacological Investigations of Hydrastine and Its Deuterated Analogs in Cellular and Molecular Systems
Target Identification and Receptor Interaction Studies
Research into the molecular targets of β-hydrastine has identified several key proteins involved in crucial physiological and pathological processes. These interactions are fundamental to understanding its pharmacological effects.
Studies have shown that (-)-β-Hydrastine acts as a selective and competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of dopamine (B1211576). spandidos-publications.comcaymanchem.com This inhibition of dopamine production has been observed in PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla. spandidos-publications.comcaymanchem.com The inhibitory concentration (IC50) for this effect has been reported to be 20.7 µM. spandidos-publications.comcaymanchem.com The competitive nature of the inhibition suggests that β-hydrastine likely binds to the active site of tyrosine hydroxylase, competing with the natural substrate, tyrosine.
No specific research is available on the direct inhibitory mechanisms of (+/-)-β-Hydrastine-d3 on tyrosine hydroxylase.
β-Hydrastine has been identified as an inhibitor of the Organic Cation Transporter 1 (OCT1). spandidos-publications.com OCT1 is a polyspecific transporter responsible for the uptake of a wide range of endogenous and exogenous compounds, including many drugs. nih.gov The inhibition of OCT1 by (-)-β-Hydrastine has been quantified with an IC50 value of 6.6 µM. spandidos-publications.com This modulation of OCT1 activity suggests that β-hydrastine could be involved in drug-drug interactions by affecting the pharmacokinetics of other substances that are substrates for this transporter.
Specific studies on the modulation of OCT1 by this compound have not been reported in the available literature.
Cellular Signaling Pathway Modulation
The pharmacological effects of β-hydrastine extend to the modulation of intracellular signaling pathways that are critical in cell proliferation, survival, and apoptosis. These effects are particularly relevant in the context of cancer research.
Recent research has identified (-)-β-hydrastine as a novel inhibitor of p21-activated kinase 4 (PAK4). nih.govbioaustralis.com PAK4 is a serine/threonine kinase that plays a significant role in cytoskeletal dynamics, cell proliferation, and oncogenic transformation. nih.gov The inhibitory effect of (-)-β-hydrastine on PAK4 kinase activity has been demonstrated to be selective. spandidos-publications.com This discovery has positioned (-)-β-hydrastine as a potential lead compound for the development of new anticancer agents targeting the PAK4 signaling pathway. nih.gov
There is currently no available research specifically investigating the inhibition of PAK4 kinase by this compound.
In vitro studies using human lung adenocarcinoma cells have shown that (-)-β-hydrastine can induce cell cycle arrest at the G1 phase. nih.gov This effect is achieved through the inhibition of cyclin D1/D3 and cyclin-dependent kinase (CDK) 2/4/6 expression, which are key regulators of the G1-S transition in the cell cycle. nih.gov
Furthermore, (-)-β-hydrastine has been observed to promote early apoptosis in lung adenocarcinoma cells. nih.gov Mechanistic studies indicate that this pro-apoptotic effect is mediated through the mitochondrial apoptosis pathway. nih.gov
Detailed analysis of the effects of this compound on cell cycle regulation and apoptosis pathways is not yet available in the scientific literature.
The anti-proliferative activity of (-)-β-hydrastine has been demonstrated in human lung adenocarcinoma cell lines. nih.govbioaustralis.com The primary mechanism underlying this effect is believed to be its inhibition of PAK4 kinase activity. nih.govbioaustralis.com By targeting PAK4, (-)-β-hydrastine disrupts downstream signaling pathways that are essential for cancer cell proliferation and survival. nih.gov
Specific research detailing the anti-proliferative mechanisms of this compound in cancer cell lines has not been published.
Interactive Data Table: In Vitro Inhibitory Concentrations of (-)-β-Hydrastine
| Target | Cell Line | IC50 (µM) |
| Tyrosine Hydroxylase | PC12 | 20.7 |
| Organic Cation Transporter 1 (OCT1) | Not Specified | 6.6 |
In Silico Modeling and Molecular Docking Studies of Hydrastine (B1673436) Derivatives
Computational methods, including in silico modeling and molecular docking, are pivotal in modern drug discovery for predicting the interaction between a ligand and its biological target. These techniques provide insights into the binding affinity and mode of interaction, which can guide the development of new therapeutic agents. While specific research on "this compound" is not available in the public domain, studies on its parent compound, hydrastine, and other phytochemicals from Hydrastis canadensis (goldenseal) offer a foundational understanding of their potential molecular interactions.
Ligand-Protein Interaction Prediction
Molecular docking simulations have been employed to predict the binding of hydrastine to various protein targets. These computational studies are instrumental in elucidating the potential mechanisms of action at a molecular level.
One area of investigation has been the interaction of hydrastine with proteins implicated in cancer pathways. For instance, in silico analyses have explored the binding of phytochemicals from Hydrastis canadensis, including hydrastine, with targets relevant to breast cancer. These studies utilize molecular docking to predict the binding affinity and orientation of the ligands within the active sites of target proteins. The stability of the resulting ligand-protein complexes is often further assessed through molecular dynamics simulations, which provide a more dynamic picture of the interaction over time.
Another study has visualized the molecular docking of hydrastine with the transcription factor NF-κB1 (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Such models are crucial for understanding how natural compounds might modulate inflammatory pathways and other cellular processes regulated by NF-κB.
The predicted interactions from these docking studies typically involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's binding pocket. The specifics of these interactions, such as the key residues involved and the calculated binding energies, are critical for predicting the inhibitory potential of the compound.
Table 1: Predicted Ligand-Protein Interactions for Hydrastine
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| NF-κB1 | Data Not Available | Specific residues not detailed in available literature | Hydrogen bonding, Hydrophobic interactions |
| Breast Cancer-related Proteins | Data Not Available | Specific residues not detailed in available literature | Hydrogen bonding, Hydrophobic interactions |
It is important to note that the data presented above is based on in silico studies of the non-deuterated compound, hydrastine. No specific ligand-protein interaction prediction data for this compound is currently available in published scientific literature.
Structure-Activity Relationship (SAR) Derivation for Deuterated Analogs
The investigation of structure-activity relationships (SAR) is fundamental in medicinal chemistry for optimizing the pharmacological profile of a lead compound. This involves systematically modifying the chemical structure of a molecule and assessing the impact of these changes on its biological activity. For deuterated analogs, SAR studies would focus on how the position and number of deuterium (B1214612) atoms affect the compound's interaction with its target, as well as its metabolic stability and pharmacokinetic properties.
Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This modification can influence the rate of drug metabolism, potentially leading to improved pharmacokinetic profiles. However, the effects of deuteration on the binding affinity and efficacy of a ligand are not always predictable and require empirical investigation.
Despite the theoretical interest, a thorough search of scientific databases and literature reveals no available studies on the structure-activity relationship of deuterated analogs of hydrastine, including "this compound". Consequently, it is not possible to provide a detailed derivation of SAR for this specific class of compounds at this time. Future research in this area would be necessary to elucidate how deuteration of the hydrastine scaffold influences its biological activity.
Future Directions and Emerging Research Avenues for +/ β Hydrastine D3
Expansion of Isotopic Labeling Applications in Chemical Biology
Isotopic labeling is a powerful technique used to trace the journey of molecules through complex biological systems. wikipedia.orgmusechem.com By replacing specific hydrogen atoms with deuterium (B1214612) in β-hydrastine, researchers can create a "tagged" version of the molecule that, while chemically similar, is distinguishable by its mass. This opens the door to a variety of applications in chemical biology.
One of the primary uses for (+/-)-β-Hydrastine-d3 would be in metabolic pathway analysis. simsonpharma.com The biosynthesis of natural alkaloids like hydrastine (B1673436) involves intricate, multi-step enzymatic reactions. mcmaster.caresearchgate.net Introducing this compound or deuterated precursors into biological systems, such as the plant Hydrastis canadensis or relevant cell cultures, would allow scientists to track its conversion into various metabolites. nih.govresearchgate.net Mass spectrometry could then be used to identify these downstream products, providing a clearer picture of the metabolic fate of hydrastine. wikipedia.org
Furthermore, deuterated compounds are invaluable tools for understanding drug absorption, distribution, metabolism, and excretion (ADME) profiles. musechem.com By administering this compound, researchers can quantify its presence and the formation of its metabolites in various tissues and fluids over time, offering precise insights into its pharmacokinetic behavior. thalesnano.com This information is critical for optimizing the therapeutic potential of hydrastine-based compounds.
Table 1: Potential Chemical Biology Applications of this compound
| Application Area | Research Question | Potential Outcome |
| Biosynthesis Studies | What are the key enzymatic steps in the hydrastine metabolic pathway? | Elucidation of novel enzymes and intermediates in alkaloid biosynthesis. mcmaster.canih.gov |
| Metabolic Profiling | How is β-hydrastine metabolized in vivo? | Identification and characterization of phase I and phase II metabolites. nih.gov |
| Pharmacokinetic (PK) Tracing | What is the tissue distribution and elimination half-life of β-hydrastine? | Detailed understanding of the compound's ADME properties. simsonpharma.comthalesnano.com |
| Target Engagement | Does β-hydrastine directly interact with its putative protein targets? | Confirmation of drug-target interactions within a cellular context. |
Development of Novel Analytical Platforms for Deuterated Compounds
The analysis of deuterated compounds requires sensitive and specific analytical techniques. brightspec.com Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones for identifying and quantifying molecules like this compound. wikipedia.orgthalesnano.com
Future research will likely focus on developing more advanced and hyphenated analytical platforms. High-resolution mass spectrometry (HRMS), for instance, can provide highly accurate mass measurements, enabling the confident identification of deuterated molecules and their metabolites from complex biological matrices. nih.gov Tandem mass spectrometry (MS/MS) can further be used to structurally characterize these compounds by analyzing their fragmentation patterns. researchgate.net
In the realm of NMR, deuterium NMR (²H NMR) is a specialized technique that directly detects the deuterium nucleus. wikipedia.org While proton NMR is used to confirm the absence of a signal where deuteration has occurred, ²H NMR provides a direct signal from the deuterium atom itself, confirming successful labeling. researchgate.netstudymind.co.uk Future advancements could involve the development of more sensitive NMR probes and pulse sequences to improve the detection of low-abundance deuterated species. The use of different deuterated solvents can also influence spectra, aiding in the structural elucidation of complex molecules. researchgate.net
Table 2: Advanced Analytical Techniques for this compound Analysis
| Technique | Principle of Detection | Application for this compound |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by chromatography followed by mass-to-charge ratio detection. | Quantification of the parent compound and its metabolites in biological samples. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Unambiguous identification of deuterated species and differentiation from endogenous molecules. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of ions to determine structural information. | Structural elucidation of unknown metabolites of hydrastine. researchgate.net |
| Deuterium NMR (²H NMR) | Detects the nuclear magnetic resonance of deuterium nuclei. | Confirmation of the site and extent of deuteration in the molecule. wikipedia.org |
Advanced Mechanistic Studies on Hydrastine Pharmacodynamics
Hydrastine is known to exert a range of pharmacological effects, including interactions with various receptors and enzymes. ncats.iophiladelphia.edu.jo For example, it has been shown to be an antagonist at GABA-A receptors and an inhibitor of the organic cation transporter OCT1 and tyrosine hydroxylase. nih.govmedchemexpress.com The introduction of deuterium can significantly impact these interactions due to the kinetic isotope effect (KIE). nih.gov
The C-D bond is stronger than the C-H bond, which can slow down metabolic reactions that involve the cleavage of this bond. simsonpharma.com Many drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family, catalyze reactions involving C-H bond oxidation. nih.govplos.org By deuterating a metabolically labile site on the β-hydrastine molecule, the rate of its breakdown can be reduced. researchgate.net This can lead to increased plasma exposure, a longer half-life, and potentially an enhanced therapeutic effect or an altered side-effect profile. wikipedia.org
Using this compound, researchers can conduct advanced studies to dissect the pharmacodynamics of hydrastine. By comparing the activity of the deuterated and non-deuterated versions, it is possible to determine if metabolism plays a key role in the compound's mechanism of action or in the termination of its effects. If a specific metabolite is responsible for a particular biological activity, deuteration at the site of metabolism could diminish that effect, thereby clarifying the role of the parent compound versus its metabolites. nih.gov
Exploration of Structure-Activity Relationships of Deuterated Derivatives
Future research could involve the synthesis of various deuterated derivatives of β-hydrastine, with deuterium placed at different positions on the molecule. By systematically evaluating the biological activity of these analogs, researchers can build a detailed SAR map. For instance, if deuteration at a specific position leads to a significant increase in potency or duration of action, it would suggest that this position is a key site of metabolic inactivation. plos.org This knowledge can guide the design of new, more effective therapeutic agents.
The synthesis of such derivatives, while challenging, is achievable through modern synthetic methodologies. nih.govwikipedia.org The insights gained from studying these deuterated derivatives would be invaluable for the broader field of alkaloid pharmacology and could lead to the development of novel therapeutics based on the hydrastine scaffold. bioaustralis.com
Q & A
Basic Research Questions
Q. What are the primary analytical methods for identifying and quantifying (±)-β-Hydrastine-d3 in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is the gold standard for quantification. Key parameters include optimizing ionization conditions (e.g., ESI+), selecting chromatographic columns (C18 or HILIC), and validating sensitivity (LOQ ≤ 1 ng/mL) and precision (RSD < 15%) using spiked plasma/serum samples . Isotopic purity must be confirmed via high-resolution MS to avoid interference from non-deuterated analogs .
Q. How can researchers design a robust synthesis protocol for (±)-β-Hydrastine-d3 while minimizing isotopic dilution?
- Methodological Answer : Deuterium incorporation typically involves catalytic hydrogen-deuterium exchange under controlled pH and temperature. For example, using Pd/C or PtO₂ catalysts in D₂O/EtOD solvents at 50–80°C for 24–48 hours. Post-synthesis, purify via recrystallization or preparative HPLC, and validate deuterium content (>98% d3) using NMR (²H satellite peaks) and IR spectroscopy (C-D stretching bands at ~2200 cm⁻¹) .
Q. What criteria should guide the selection of in vitro models to study (±)-β-Hydrastine-d3’s metabolic stability?
- Methodological Answer : Use hepatocyte or microsomal incubations with NADPH cofactors to assess phase I metabolism. Monitor deuterium loss via LC-MS/MS to distinguish enzymatic vs. non-enzymatic degradation. Include control experiments with (±)-β-Hydrastine (non-deuterated) to quantify isotopic effects on metabolic half-life (e.g., t₁/₂ increase ≥ 2-fold for d3 analogs) .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data for (±)-β-Hydrastine-d3 across studies be systematically resolved?
- Methodological Answer : Conduct meta-analyses comparing study designs (e.g., dosing regimens, species differences). For example, discrepancies in volume of distribution (Vd) may arise from variations in protein binding assays (equilibrium dialysis vs. ultrafiltration). Reanalyze raw data using standardized pharmacokinetic models (non-compartmental vs. two-compartment) and validate assumptions about linearity and tissue partitioning .
Q. What experimental strategies improve the detection limit of (±)-β-Hydrastine-d3 in tissue distribution studies?
- Methodological Answer : Implement matrix-matched calibration curves and isotope dilution MS. For lipid-rich tissues (e.g., brain), use accelerated solvent extraction (ASE) with acetone:hexane (1:1) to improve recovery. Coupling with ion mobility spectrometry (IMS) enhances selectivity by resolving isobaric interferences .
Q. How should researchers address challenges in correlating (±)-β-Hydrastine-d3’s receptor binding affinity with in vivo efficacy?
- Methodological Answer : Use orthogonal assays:
- In vitro : Radioligand binding (Kd via Scatchard plots) and functional assays (cAMP/GTPγS for GPCR targets).
- In vivo : Pharmacodynamic markers (e.g., EEG for CNS targets) paired with microdialysis to measure unbound drug concentrations in target tissues. Apply PK/PD modeling to account for blood-brain barrier permeability differences caused by deuterium .
Q. What statistical approaches are optimal for analyzing dose-response relationships in (±)-β-Hydrastine-d3 toxicity studies?
- Methodological Answer : Use nonlinear mixed-effects models (NONMEM) to handle inter-individual variability. For skewed data (e.g., ALT/AST levels), apply Box-Cox transformations before ANOVA. Power analysis (α=0.05, β=0.2) ensures adequate sample sizes (n ≥ 8/group) to detect ≥30% changes in toxicity endpoints .
Methodological Best Practices
- Data Reprodubility : Document all synthetic steps (catalyst batches, reaction times) and analytical parameters (column lot numbers, MS source temperatures) in supplementary materials .
- Contradiction Analysis : Apply Bradford Hill criteria (dose-response, consistency) to evaluate causality in conflicting pharmacological data .
- Collaborative Workflows : Assign roles using a contributions matrix (e.g., synthesis: Author A; analytics: Author B) and validate inter-lab reproducibility via ring trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
